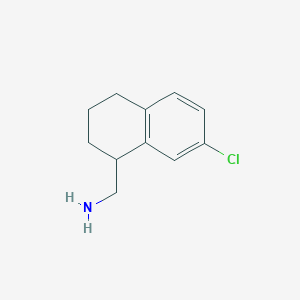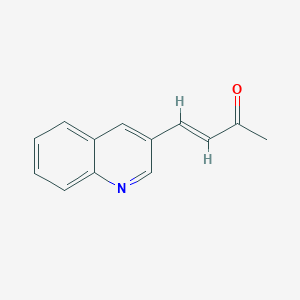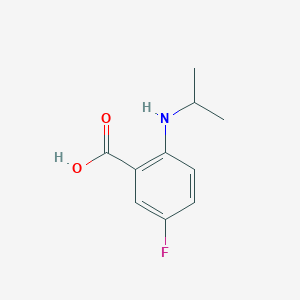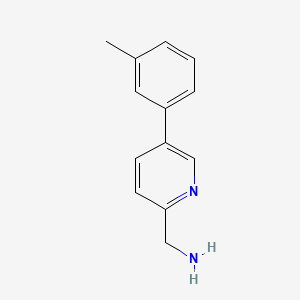
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine est un composé organique de formule moléculaire C11H14ClN. Il s'agit d'un dérivé du naphtalène, comportant un atome de chlore en position 7 et un groupe méthanamine en position 1 du cycle tétrahydronaphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la 7-chloro-1-tétralone.
Réduction : Le groupe cétone de la 7-chloro-1-tétralone est réduit pour former la 7-chloro-1,2,3,4-tétrahydronaphtalén-1-ol.
Amination : Le groupe hydroxyle de la 7-chloro-1,2,3,4-tétrahydronaphtalén-1-ol est ensuite converti en un groupe amine en utilisant des réactifs tels que l'ammoniac ou des amines dans des conditions appropriées.
Méthodes de production industrielle
Dans un cadre industriel, la production de (7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine peut impliquer :
Hydrogénation catalytique : Utilisation de catalyseurs comme le palladium sur carbone (Pd/C) pour réduire la 7-chloro-1-tétralone.
Réacteurs à écoulement continu : Utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
(7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les imines ou les nitriles correspondants.
Réduction : Le composé peut être réduit davantage pour former des dérivés plus saturés.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle ou alkyle.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés.
Réduction : Gaz hydrogène (H2) en présence de catalyseurs tels que Pd/C.
Substitution : Des nucléophiles tels que l'hydroxyde de sodium (NaOH) ou les halogénures d'alkyle.
Principaux produits
Oxydation : Formation d'imines ou de nitriles.
Réduction : Formation de dérivés aminés plus saturés.
Substitution : Formation de dérivés naphtalènes substitués.
Applications de la recherche scientifique
(7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est utilisée comme bloc de construction pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de matériaux avancés, tels que les polymères et les résines.
Études biologiques : Elle est utilisée dans des études pour comprendre son interaction avec les molécules biologiques et son potentiel en tant que composé bioactif.
Mécanisme d'action
Le mécanisme d'action de la (7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine implique son interaction avec des cibles moléculaires spécifiques. Le groupe amine peut former des liaisons hydrogène avec les molécules biologiques, tandis que l'atome de chlore peut participer à la liaison halogène. Ces interactions peuvent influencer l'affinité de liaison et la spécificité du composé envers ses cibles, affectant ainsi diverses voies biologiques.
Applications De Recherche Scientifique
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3,4-Tétrahydronaphtalène : Manque les groupes chlore et amine, ce qui le rend moins réactif.
7-Chloro-1,2,3,4-tétrahydronaphtalén-1-ol : Contient un groupe hydroxyle au lieu d'un groupe amine.
7-Chloro-1-tétralone : Contient un groupe cétone au lieu d'un groupe amine.
Unicité
(7-Chloro-1,2,3,4-tétrahydronaphtalén-1-yl)méthanamine est unique en raison de la présence à la fois d'un atome de chlore et d'un groupe amine, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette combinaison de groupes fonctionnels en fait un intermédiaire précieux dans la synthèse de divers composés bioactifs et matériaux.
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2 |
Clé InChI |
YKHDSPKECPKABG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)




![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)


![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)



